molecular formula C12H13N3OS B287029 N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B287029
M. Wt: 247.32 g/mol
InChI Key: MWUGUZGNGBLKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body, resulting in its various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its ability to produce consistent and reproducible results. However, one limitation is that it can be difficult to obtain and may be expensive.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and other diseases. Another direction is to study its potential use in combination with other drugs to enhance its effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is synthesized through a specific method and has various biochemical and physiological effects. While it has advantages for lab experiments, there are also limitations to its use. There are several future directions for the study of N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, including further investigation of its potential use in the treatment of cancer, diabetes, and other diseases, as well as its mechanism of action and potential side effects.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is synthesized through a specific method involving the reaction of 2,3-dimethylaniline, thiosemicarbazide, and acetic anhydride. The reaction is carried out under specific conditions, including the use of a catalyst, and results in the formation of the desired compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

Product Name

N-(2,3-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-7-5-4-6-10(8(7)2)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16)

InChI Key

MWUGUZGNGBLKQV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N=NS2)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N=NS2)C)C

Origin of Product

United States

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